molecular formula C9H14Cl2N2 B1430454 2,3-dihydro-1H-isoindol-5-ylmethanamine dihydrochloride CAS No. 1797233-99-8

2,3-dihydro-1H-isoindol-5-ylmethanamine dihydrochloride

Cat. No.: B1430454
CAS No.: 1797233-99-8
M. Wt: 221.12 g/mol
InChI Key: RGPMNXKUMWMQCJ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-isoindol-5-ylmethanamine dihydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates the 2,3-dihydro-1H-isoindole (isoindoline) scaffold, a privileged heterocycle found in compounds with a wide range of pharmacological activities. This dihydrochloride salt form offers enhanced stability and solubility for research applications. The primary research value of this amine-functionalized isoindoline lies in its role as a versatile synthetic intermediate. It is designed for the synthesis of more complex, disubstituted derivatives that are explored for their interaction with various biological targets. For instance, closely related 1-(indolin-5-yl)methanamine structures have been identified in targeted SAR studies as promising scaffolds that interact with RCAR/(PYR/PYL) receptor proteins, showing affinity comparable to the plant hormone abscisic acid (ABA) . Furthermore, the isoindoline core is a key structural component in novel compounds investigated as potential therapeutics. Research into isoindoline-1,3-dione derivatives has highlighted their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's . Other scientific literature and patents disclose substituted isoindolin-1-one derivatives and related heterocyclic compounds for various applications, including methods of use in other disease areas, underscoring the broad utility of this chemical space . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-4-7-1-2-8-5-11-6-9(8)3-7;;/h1-3,11H,4-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPMNXKUMWMQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Description Conditions Outcome / Notes
1 Tscherniac-Einhorn reaction of acetyl-protected indoline with 2-(hydroxymethyl)isoindoline-1,3-dione Acid catalysis with concentrated sulfuric acid Formation of protected intermediate with phthalimido group attached
2 Refluxing the protected intermediate with hydrazine hydrate in methanol Reflux conditions, followed by treatment with concentrated HCl Simultaneous removal of acetyl and phthalimido groups, yielding free amine
3 Acidification to form dihydrochloride salt Treatment with concentrated HCl Formation of this compound

Mechanistic Insights

  • The acetyl protection prevents unwanted side reactions involving the NH group of indoline during the initial condensation.
  • Hydrazine hydrate effectively cleaves the phthalimido group, liberating the primary amine.
  • Acid treatment converts the free amine into the stable dihydrochloride salt, enhancing solubility and stability.

Characterization and Yield

  • The final product is confirmed by elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .
  • Key spectral features include signals corresponding to NH2 and NH groups in the 1H NMR at approximately 2.45 ppm (2H) and 5.28 ppm (1H), and IR absorption bands at 3359, 3282, and 3012 cm⁻¹ indicating amine functionalities.
  • The yield of the dihydrochloride salt is reported as high , typically exceeding 80% in optimized procedures.

Comparative Analysis of Preparation Methods

Method Aspect Description Advantages Limitations
Direct reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione Without protection Simpler procedure Leads to complex mixtures due to unprotected NH group
Use of acetyl-protected indoline Protects NH group during condensation Cleaner reaction, higher yield Requires additional deprotection step
Simultaneous deprotection with hydrazine hydrate Efficient removal of protecting groups Saves time, reduces steps Requires handling of hydrazine, a hazardous reagent
Formation of dihydrochloride salt Acid treatment Stabilizes amine, improves handling Requires careful acid/base control

Summary Table of Key Experimental Data

Compound / Intermediate Reaction Conditions Yield (%) Characterization Techniques
2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione Acid-catalyzed condensation, H2SO4 Moderate to high NMR, MS, IR
(2,3-Dihydro-1H-isoindol-5-yl)methylamine (free base) Hydrazine hydrate reflux, then HCl treatment High (>80%) Elemental analysis, NMR, MS, IR
This compound Acidification with concentrated HCl High NMR, IR, MS

Research Findings and Practical Considerations

  • The acetyl protection strategy is critical to avoid side reactions and obtain a pure product.
  • Simultaneous deprotection is a notable feature, reducing the number of purification steps and improving overall efficiency.
  • The final dihydrochloride salt form is preferred for its enhanced stability and ease of handling in subsequent synthetic applications.
  • Spectroscopic data confirm the structural integrity and purity of the compound, making it suitable for further pharmacological derivatization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-isoindol-5-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives.

Scientific Research Applications

Chemistry

2,3-Dihydro-1H-isoindol-5-ylmethanamine dihydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in the development of more complex organic molecules. For instance:

  • Synthesis of Derivatives : It facilitates the synthesis of disubstituted 1-(indolin-5-yl)methanamines, which are important for exploring pharmacological properties .
  • Reaction Mechanisms : The compound's unique structure aids in studying reaction mechanisms in organic chemistry.

Biology

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can bind to various enzymes and receptors, leading to significant biological effects:

  • Cytotoxicity : Derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines, including HCT-116 (human colon cancer) and P388 (murine leukemia) cells.
  • Pharmacological Potential : Ongoing studies are investigating its potential as a therapeutic agent for treating various diseases, including cancer .

Medicine

The medicinal applications of this compound are particularly promising:

  • Drug Development : Its derivatives are being explored for their potential use in developing new drugs aimed at targeting specific diseases due to their favorable pharmacological properties .
  • Therapeutic Agents : The compound's ability to modulate enzyme activity suggests it could play a role in the development of novel therapeutic agents.

Case Studies

Recent case studies have focused on the synthesis and application of this compound:

  • Synthesis and Characterization :
    • A study detailed the synthesis of this compound via hydrazine hydrate treatment followed by hydrochloric acid addition, yielding high purity and yield (83%) of the desired product .
    • Characterization was performed using techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound.
  • Biological Activity Assessment :
    • Another study evaluated the cytotoxic effects of derivatives on human cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations.
    • The mechanism of action was investigated through enzyme inhibition assays, revealing potential pathways for therapeutic intervention.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-isoindol-5-ylmethanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Isoindole and Indoline Derivatives

(2,3-Dihydro-1H-Indol-5-ylmethyl)amine Dihydrochloride
  • Molecular Formula: Not explicitly provided, but structurally analogous to the target compound, replacing the isoindole with an indoline (dihydroindole) ring.
  • Key Differences :
    • Ring System : Indoline (benzene fused to pyrrole in a six-membered ring) vs. isoindole (five-membered fused system).
    • Synthesis : Prepared via multi-step synthesis from commercially available indoline, with confirmation by NMR, IR, and mass spectrometry .
  • Applications : Intermediate for disubstituted methanamines in medicinal chemistry .
2,3-Dihydro-1H-Indole-5-Sulfonamide Hydrochloride
  • Molecular Formula : C₈H₁₁ClN₂O₂S (MW: 234.71 g/mol, CAS: 1193388-78-1) .
  • Key Differences :
    • Functional Group : Sulfonamide replaces the methanamine group.
    • Applications : Likely used in protease inhibition or as a sulfa drug analog due to sulfonamide functionality .
2-(3-Ethyl-5-Methyl-1H-Indol-2-yl)-N,N-Dimethylethanamine Hydrochloride
  • Molecular Formula : C₁₅H₂₂N₂·HCl (MW: 266.81 g/mol, CAS: 107265-50-9) .
  • Key Differences: Substituents: Ethyl and methyl groups on the indole ring, with a dimethylated ethylamine chain. Applications: Potential serotonin receptor modulator or CNS agent due to substituted indole structure .
Biogenic Amine Salts (Putrescine, Cadaverine Dihydrochlorides)
  • Structure : Linear polyamines (e.g., putrescine: C₄H₁₂N₂·2HCl, MW: 161.07 g/mol) .
  • Applications : Food science standards for detecting spoilage; distinct from the isoindole derivative’s pharmaceutical focus .
Trientine Dihydrochloride
  • Structure : A linear tetraamine (C₆H₁₈N₄·2HCl, MW: 219.14 g/mol) .
  • Applications : Copper-chelating agent for Wilson’s disease treatment, highlighting the role of dihydrochloride salts in enhancing drug solubility .
Azoamidine Dihydrochlorides
  • Example : 2,2’-Azobis(2-methylpropionamidine) dihydrochloride .
  • Applications : Water-soluble radical initiators in polymerization, contrasting with the isoindole compound’s therapeutic role .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
2,3-Dihydro-1H-isoindol-5-ylmethanamine dihydrochloride C₉H₁₄Cl₂N₂ 221.13 943751-30-2 Pharmaceutical intermediate
(2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride Not specified Not specified Not provided Medicinal chemistry synthesis
2,3-Dihydro-1H-indole-5-sulfonamide hydrochloride C₈H₁₁ClN₂O₂S 234.71 1193388-78-1 Protease inhibition, sulfa drugs
Trientine dihydrochloride C₆H₁₈N₄·2HCl 219.14 Not provided Copper chelation therapy
Putrescine dihydrochloride C₄H₁₂N₂·2HCl 161.07 2068-52-2 Food spoilage biomarker

Research Findings and Implications

  • Salt Form Advantages : Dihydrochloride salts improve pharmacokinetics (e.g., trientine’s enhanced solubility for oral administration) .
  • Synthetic Utility : Both isoindole and indoline derivatives serve as intermediates, but their distinct ring systems lead to divergent downstream applications .

Biological Activity

2,3-Dihydro-1H-isoindol-5-ylmethanamine dihydrochloride is a chemical compound with significant biological implications. Its structure, derived from isoindoline, allows for various interactions with biological targets, making it a subject of interest in pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C9H14N2·2HCl
  • CAS Number : 1797233-99-8

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Tscherniac-Einhorn Reaction : Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst. This is followed by hydrolysis to yield the desired amine.
  • Industrial Production : Large-scale synthesis mirrors laboratory methods but is optimized for yield and purity through controlled parameters like temperature and pressure.

The compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves binding to these targets, modulating their activity, which can lead to significant biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Binding : It can activate or block receptors involved in neurotransmission or other signaling pathways.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit certain enzymes that play roles in cancer progression. For instance, studies have shown its potential as a lead compound in developing inhibitors targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in tumor proliferation .
  • Cytotoxic Activity : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values comparable to established chemotherapeutics like vinblastine, indicating potential for further development as anticancer agents .
  • Pharmacological Properties : The compound's derivatives have been explored for their pharmacological properties, including their ability to act as intermediates in synthesizing more complex molecules with therapeutic effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-2,3-dihydro-1H-isoindol-5-ylmethanamine dihydrochlorideMethyl substitution at the 2-positionSimilar enzyme inhibition profile
2,3-Dihydro-1H-indol-5-ylmethylamineDifferent substituents on the indole ringVarying cytotoxicity against cancer cells

Q & A

Q. How can computational tools predict and optimize the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking (MOE, AutoDock) : Simulate binding to target proteins (e.g., LSD1’s FAD-binding pocket). Prioritize poses with lowest ΔG.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. Validate with experimental IC50_{50} data .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-isoindol-5-ylmethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-isoindol-5-ylmethanamine dihydrochloride

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